molecular formula C9H11F2NO B13261777 [2-(3,4-Difluorophenoxy)ethyl](methyl)amine

[2-(3,4-Difluorophenoxy)ethyl](methyl)amine

Cat. No.: B13261777
M. Wt: 187.19 g/mol
InChI Key: QABDIDBGIOKLJE-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenoxy)ethylamine: is an organic compound with the molecular formula C₉H₁₁F₂NO It is characterized by the presence of a difluorophenoxy group attached to an ethyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenoxy)ethylamine typically involves the reaction of 3,4-difluorophenol with ethylene oxide to form 2-(3,4-difluorophenoxy)ethanol. This intermediate is then reacted with methylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of 2-(3,4-Difluorophenoxy)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3,4-Difluorophenoxy)ethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyethylamines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-(3,4-Difluorophenoxy)ethylamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a ligand or a probe to study the interactions of difluorophenoxy-containing molecules with biological targets. Its ability to interact with specific proteins or enzymes can provide insights into biological pathways and mechanisms.

Medicine: In medicinal chemistry, 2-(3,4-Difluorophenoxy)ethylamine is explored for its potential therapeutic applications. It may serve as a precursor for the development of pharmaceutical agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its incorporation into polymers or coatings can impart desirable characteristics such as increased durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)ethylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The difluorophenoxy group can enhance the binding affinity of the compound to these targets, leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the context of its application.

Comparison with Similar Compounds

  • 2-(2,4-Difluorophenoxy)ethylamine
  • 2-(4-Fluorophenoxy)ethylamine
  • [2-(2,4-Difluorophenoxy)phenyl]methylamine

Comparison: Compared to similar compounds, 2-(3,4-Difluorophenoxy)ethylamine is unique due to the specific positioning of the difluorophenoxy group. This positioning can influence its chemical reactivity, binding affinity, and overall biological activity. For instance, the presence of fluorine atoms at the 3 and 4 positions on the phenoxy ring can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(3,4-difluorophenoxy)-N-methylethanamine

InChI

InChI=1S/C9H11F2NO/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5H2,1H3

InChI Key

QABDIDBGIOKLJE-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC(=C(C=C1)F)F

Origin of Product

United States

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